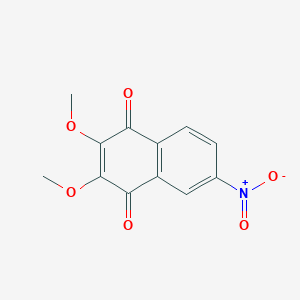
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione is a naphthoquinone derivative characterized by the presence of two methoxy groups at positions 2 and 3, and a nitro group at position 6 on the naphthalene ring. This compound is known for its redox-cycling properties, which enable it to induce intracellular superoxide anion formation. Depending on the concentration, it can lead to cell proliferation, apoptosis, or necrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6-nitronaphthalene-1,4-dione typically involves the nitration of 2,3-dimethoxynaphthalene-1,4-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-naphthoquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents used.
Scientific Research Applications
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a redox-cycling agent to study the role of reactive oxygen species (ROS) in chemical reactions.
Biology: Employed in studies related to cell toxicity, apoptosis, and necrosis due to its ability to induce intracellular superoxide anion formation.
Medicine: Investigated for its potential therapeutic effects in diseases involving oxidative stress and cell proliferation.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6-nitronaphthalene-1,4-dione involves its redox-cycling properties. The compound induces the formation of intracellular superoxide anions, which can lead to oxidative stress. This oxidative stress can result in different cellular outcomes, including cell proliferation, apoptosis, or necrosis, depending on the concentration of the compound. The molecular targets and pathways involved include the activation of reactive oxygen species (ROS) and the subsequent impact on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Lacks the nitro group at position 6.
1,4-Naphthoquinone: Lacks both methoxy and nitro groups.
2,3-Dimethoxy-1,4-naphthoquinone: Similar structure but without the nitro group.
Uniqueness
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione is unique due to the presence of both methoxy and nitro groups, which confer distinct redox-cycling properties and biological activities. The combination of these functional groups allows for specific interactions with cellular components, making it a valuable compound in research related to oxidative stress and cell signaling .
Properties
CAS No. |
89226-87-9 |
|---|---|
Molecular Formula |
C12H9NO6 |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
2,3-dimethoxy-6-nitronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9NO6/c1-18-11-9(14)7-4-3-6(13(16)17)5-8(7)10(15)12(11)19-2/h3-5H,1-2H3 |
InChI Key |
NQRCBRPBIFIJAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


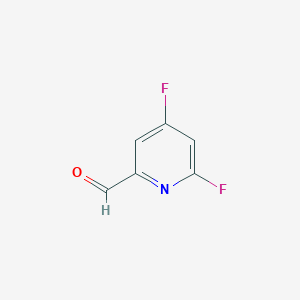

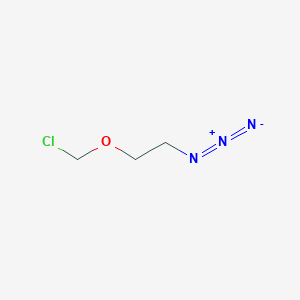
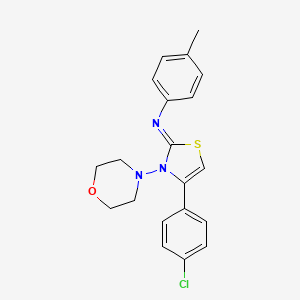
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
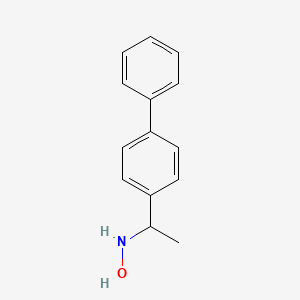
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)
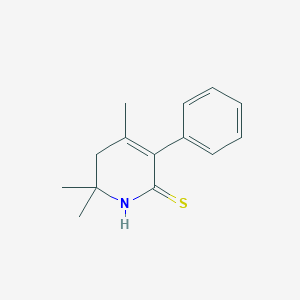
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
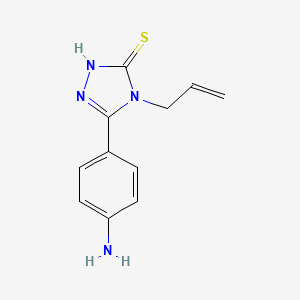
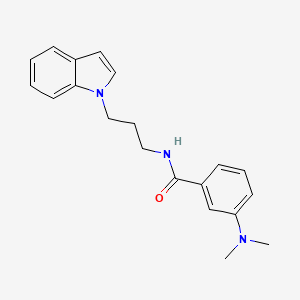
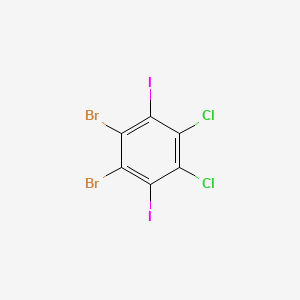
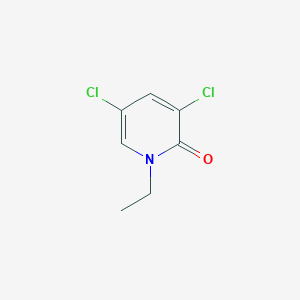
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)
